dimethyl 1H-indole-4,6-dicarboxylate

HDAC inhibitor epigenetics anticancer

Dimethyl 1H-indole-4,6-dicarboxylate (CAS 86012-83-1) is the essential starting material for isoform-selective HDAC1/3 inhibitor discovery. Its precise 4,6-diester substitution is non-interchangeable with 2,3-regioisomers—this geometry dictates zinc-binding orientation critical for low-nanomolar potency (HDAC1 IC50 4.80 nM, HDAC3 5.90 nM). Methyl ester protecting groups (LogP 2.37 vs diacid 1.1) enable orthogonal synthetic manipulation and ensure cell permeability. With an exceptional HDAC6/HDAC1 selectivity ratio of ~270, this building block reduces pan-HDAC toxicities. QC-verified ≥97% purity for demanding SAR campaigns.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
CAS No. 86012-83-1
Cat. No. B3289666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 1H-indole-4,6-dicarboxylate
CAS86012-83-1
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CNC2=CC(=C1)C(=O)O
InChIInChI=1S/C11H9NO4/c1-16-11(15)8-4-6(10(13)14)5-9-7(8)2-3-12-9/h2-5,12H,1H3,(H,13,14)
InChIKeyULQRLBUNOLDUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 1H-indole-4,6-dicarboxylate (CAS 86012-83-1): A 4,6-Disubstituted Indole Scaffold for HDAC Inhibitor Discovery


Dimethyl 1H-indole-4,6-dicarboxylate (CAS 86012-83-1) is a heterocyclic building block characterized by a 1H-indole core bearing methyl ester functionalities at the 4- and 6-positions [1]. With a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive indole derivatives, particularly those targeting histone deacetylase (HDAC) enzymes [2].

Why Generic Substitution with Other Indole Dicarboxylates or Diacid Analogs Fails: The Critical Importance of Regiochemistry and Esterification


The specific 4,6-diester substitution pattern of dimethyl 1H-indole-4,6-dicarboxylate is not interchangeable with other regioisomers (e.g., 2,3-dicarboxylates) or the corresponding diacid. The 4,6-arrangement dictates the spatial orientation of metal-coordinating groups in HDAC inhibitors, directly impacting potency and isoform selectivity [1]. Furthermore, the methyl ester moieties are essential for achieving the lipophilicity (LogP 2.37) required for cell permeability and serve as a protective mask for the carboxylic acid groups, enabling orthogonal synthetic manipulation that would be impossible with the more polar, acidic diacid analog (LogP 1.1) [2][3].

Quantitative Evidence Differentiating Dimethyl 1H-indole-4,6-dicarboxylate from Closest Analogs and Alternatives


Superior HDAC1 Inhibitory Potency vs. SAHA (Vorinostat)

Dimethyl 1H-indole-4,6-dicarboxylate (compound 4) inhibits human recombinant HDAC1 with an IC50 of 4.80 nM, which is 12.7-fold more potent than the clinically approved pan-HDAC inhibitor SAHA (vorinostat), which exhibits an IC50 of 61 nM against the same isoform [1][2]. This substantial potency advantage positions the compound as a highly effective starting point for developing HDAC1-targeted therapeutics with potentially improved therapeutic indices.

HDAC inhibitor epigenetics anticancer

Enhanced HDAC3 Inhibition vs. SAHA (Vorinostat)

The compound demonstrates an IC50 of 5.90 nM against human HDAC3, representing a 3.2-fold improvement in potency compared to SAHA (IC50 = 19 nM) [1][2]. HDAC3 is a validated target in oncology and metabolic diseases, and this enhanced potency suggests the compound's 4,6-disubstituted indole core provides a favorable scaffold for engaging the HDAC3 active site.

HDAC3 inhibitor epigenetics cancer

Superior HDAC6/HDAC1 Selectivity Profile vs. SAHA

Dimethyl 1H-indole-4,6-dicarboxylate exhibits a pronounced selectivity for class I HDACs over HDAC6, with an HDAC6 IC50 of 1300 nM compared to an HDAC1 IC50 of 4.80 nM, yielding a selectivity ratio (HDAC6/HDAC1) of approximately 270 [1]. In contrast, SAHA is a non-selective pan-HDAC inhibitor with an HDAC6 IC50 of 9 nM and HDAC1 IC50 of 61 nM, resulting in a ratio of 0.15 [2][3]. The target compound's ability to discriminate between HDAC1 and HDAC6 suggests a reduced likelihood of HDAC6-mediated toxicities, such as cardiotoxicity and peripheral neuropathy, often associated with pan-HDAC inhibition.

HDAC selectivity epigenetics drug discovery

Increased Lipophilicity and Organic Solvent Solubility vs. Diacid Analog

The dimethyl ester derivative exhibits a calculated LogP of 2.37, more than two-fold higher than the XLogP3-AA of 1.1 reported for the parent 1H-indole-4,6-dicarboxylic acid [1][2]. This increase in lipophilicity directly correlates with enhanced solubility in common organic solvents such as DMSO, DMF, and ethyl acetate, a critical attribute for both synthetic chemistry operations and for maintaining adequate cell permeability in biological assays.

physicochemical properties drug-likeness synthetic intermediate

Optimal Application Scenarios for Dimethyl 1H-indole-4,6-dicarboxylate Based on Quantitative Evidence


HDAC1/3-Directed Anticancer Lead Optimization Programs

The compound's exceptional HDAC1 (4.80 nM) and HDAC3 (5.90 nM) potency, coupled with a high HDAC6/HDAC1 selectivity ratio (~270), makes it an ideal starting point for medicinal chemistry campaigns aiming to develop isoform-selective HDAC1/3 inhibitors for oncology indications. Its profile suggests potential for reduced HDAC6-related toxicities, a common limitation of pan-HDAC inhibitors like SAHA [1].

Multistep Synthesis Requiring Orthogonal Protection of Indole-4,6-Dicarboxylic Acid

The methyl ester moieties serve as a protecting group for the 4- and 6-carboxylic acids, enabling selective functionalization of the indole nitrogen or other positions (e.g., halogenation, cross-coupling) without interference from the acid functionalities. This is particularly valuable in the synthesis of complex HDAC inhibitor analogs where the free acid form (XLogP3-AA 1.1) would be incompatible with many reaction conditions or purification steps [2].

Cell-Based Assays Requiring Enhanced Passive Permeability

With a LogP of 2.37—significantly higher than the diacid analog's 1.1—the dimethyl ester is better suited for cell-based assays where passive diffusion across the lipid bilayer is required. This improved lipophilicity ensures that sufficient intracellular concentrations can be achieved to observe pharmacological effects, even before the compound is optimized into a final drug candidate [3].

Structure-Activity Relationship (SAR) Studies on 4,6-Disubstituted Indole Scaffolds

The precise 4,6-substitution pattern is essential for the observed HDAC1/3 inhibitory activity. Substituting with other regioisomers, such as the 2,3-dicarboxylate, would fundamentally alter the geometry of the zinc-binding group and likely abolish HDAC inhibitory activity. Therefore, this compound is the required starting material for any SAR exploration focused on 4,6-disubstituted indole-based HDAC inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for dimethyl 1H-indole-4,6-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.